1-Phenylprop-2-yn-1-yl methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylprop-2-yn-1-yl methanesulfinate is an organic compound that belongs to the class of sulfinate esters It is characterized by the presence of a phenyl group attached to a propynyl chain, which is further connected to a methanesulfinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylprop-2-yn-1-yl methanesulfinate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfinyl chloride. The general reaction scheme is as follows:
C6H5C≡CCH2OH+CH3SOCl→C6H5C≡CCH2OSOCH3+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylprop-2-yn-1-yl methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylprop-2-yn-1-yl methanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinates.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylprop-2-yn-1-yl methanesulfinate involves its reactivity with various nucleophiles and electrophiles. The methanesulfinate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylprop-2-yn-1-yl acetate
- 1-Phenylprop-2-yn-1-yl pivalate
- 1-Phenylprop-2-yn-1-yl methanesulfonate
Uniqueness
1-Phenylprop-2-yn-1-yl methanesulfinate is unique due to the presence of the methanesulfinate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methanesulfinate group can be selectively manipulated.
Eigenschaften
CAS-Nummer |
70000-50-9 |
---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
1-phenylprop-2-ynyl (R)-methanesulfinate |
InChI |
InChI=1S/C10H10O2S/c1-3-10(12-13(2)11)9-7-5-4-6-8-9/h1,4-8,10H,2H3/t10?,13-/m1/s1 |
InChI-Schlüssel |
WJGQJMQGSDSFGP-JLOHTSLTSA-N |
Isomerische SMILES |
C[S@](=O)OC(C#C)C1=CC=CC=C1 |
Kanonische SMILES |
CS(=O)OC(C#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.